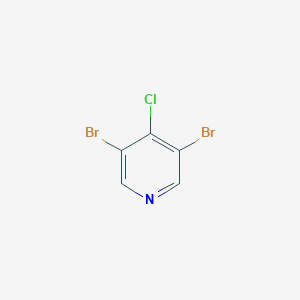

3,5-Dibromo-4-chloropyridine

説明

Significance of Halogenated Pyridines in Contemporary Chemical Science

Halogenated pyridines are a cornerstone of modern chemical science due to their utility as versatile intermediates in the synthesis of more complex molecules. sigmaaldrich.com The presence of halogen atoms on the pyridine (B92270) ring imparts distinct chemical properties, influencing the molecule's reactivity and providing handles for a wide range of chemical transformations. sigmaaldrich.com These compounds are crucial starting materials for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. eurekalert.org

The strategic installation of halogens allows for regioselective functionalization, a critical aspect in the development of pharmaceuticals and agrochemicals where precise molecular design is essential for activity and selectivity. nsf.govnih.gov Halogenated pyridines are not only synthetic intermediates but are also integral components of many bioactive compounds, contributing to their binding affinity and metabolic stability. chemrxiv.orgnih.gov The ability to form halogen bonds, a type of non-covalent interaction, further enhances their importance in medicinal chemistry and materials science, influencing molecular recognition and self-assembly processes. nih.govmdpi.com

Overview of 3,5-Dibromo-4-chloropyridine as a Key Heterocyclic Synthon

This compound is a polyhalogenated pyridine derivative that serves as a highly valuable building block in organic synthesis. lookchem.com Its structure, featuring two bromine atoms and one chlorine atom on the pyridine ring, provides multiple reactive sites that can be selectively functionalized. This controlled reactivity allows chemists to introduce a variety of substituents in a stepwise manner, making it an ideal scaffold for creating diverse molecular libraries. lookchem.com

The differential reactivity of the C-Br and C-Cl bonds, often influenced by the specific reaction conditions and catalysts employed, is a key feature of this synthon. This allows for selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.gov The pyridine nitrogen atom also influences the reactivity of the ring, making the C4 position, where the chlorine is located, particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. lookchem.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 13626-17-0 nih.govchemicalbook.comscbt.comsigmaaldrich.com |

| Molecular Formula | C5H2Br2ClN lookchem.comnih.govscbt.com |

| Molecular Weight | 271.34 g/mol lookchem.comnih.govscbt.com |

| Melting Point | 98 °C lookchem.com |

| Boiling Point | 256.4±35.0 °C (Predicted) lookchem.com |

| Density | 2.136±0.06 g/cm3 (Predicted) lookchem.com |

| IUPAC Name | This compound nih.gov |

Research Gaps and Current Challenges in the Study of this compound

Despite its utility, the study and application of this compound are not without challenges. A primary difficulty lies in the selective synthesis of the compound itself. The halogenation of pyridine can be a non-selective process, often leading to mixtures of isomers that are difficult to separate. nsf.govnih.gov Achieving the specific 3,5-dibromo-4-chloro substitution pattern with high yield and purity requires carefully controlled reaction conditions. For instance, the action of sulphuryl chloride on 3,5-dibromopyridine-N-oxide yields a mixture containing a considerable amount of 4-chloro-3,5-dibromopyridine alongside the 2-chloro isomer. researchgate.net

Another challenge is the controlled and selective functionalization of the different halogen positions. While the differential reactivity of the halogens is an advantage, achieving high selectivity for substitution at a specific site in the presence of others can be complex and often requires the development of sophisticated catalytic systems. nih.gov For polyhalogenated pyridines, oxidative addition in cross-coupling reactions is generally favored at the C2 and C4 positions, but this is highly dependent on reaction conditions and other substituents. nih.gov

Furthermore, the synthesis of certain derivatives can be problematic. For example, a one-step synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine via diazotization has been developed to overcome the difficulty of separating isomers. google.com There is a continuous need for more efficient and selective synthetic methods to access both the parent compound and its derivatives. Research is ongoing to develop new catalytic methods and synthetic strategies that offer better control over the regioselectivity of both the synthesis and subsequent reactions of polyhalogenated pyridines like this compound. thieme-connect.comrsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXHPEUZNXWWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355736 | |

| Record name | 3,5-dibromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13626-17-0 | |

| Record name | 3,5-dibromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 3,5 Dibromo 4 Chloropyridine

Historical Development of Synthetic Routes to 3,5-Dibromo-4-chloropyridine

The synthesis of polysubstituted pyridines has evolved from classical, often harsh, multi-step procedures to more refined and direct methodologies. Early approaches to compounds like this compound often relied on the functionalization of pre-existing pyridine (B92270) rings. A common historical strategy involves a sequence starting from a readily available substituted pyridine, such as 2-aminopyridine (B139424). This classical pathway includes steps like bromination, nitration, reduction of the nitro group, and subsequent diazotization followed by a Sandmeyer-type reaction to introduce the chlorine atom. For instance, 2-aminopyridine can be brominated to introduce bromine atoms at the 3- and 5-positions. orgsyn.org Subsequent steps would involve the introduction and manipulation of other functional groups to arrive at the desired 3,5-dibromo-4-chloro substitution pattern. Such multi-step syntheses, while foundational, are often laborious and generate significant waste.

More direct, though still challenging, routes have been explored, such as the direct halogenation of pyridine itself. The high temperatures and pressures required for such reactions, for example, the synthesis of pentachloropyridine (B147404) from pyridine and phosphorus pentachloride at 350°C, highlight the historically demanding conditions needed to overcome the pyridine ring's relative inertness to electrophilic substitution. benthambooks.com The development of synthetic routes has progressively moved towards improving regioselectivity, yield, and operational simplicity, leading to the more advanced strategies discussed in subsequent sections.

Phosphorus Pentachloride Mediated Halogenation of Pyridones

The conversion of a pyridone (or its tautomer, a hydroxypyridine) to a chloropyridine is a fundamental and widely used transformation in heterocyclic chemistry. This is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govindianchemicalsociety.com This methodology is directly applicable to the synthesis of this compound from a 3,5-Dibromo-4-pyridone precursor.

Reaction of 3,5-Dibromo-4-pyridone with PCl₅

The reaction of 3,5-Dibromo-4-pyridone with phosphorus pentachloride results in the substitution of the carbonyl/hydroxyl group at the C-4 position with a chlorine atom to yield this compound. PCl₅ serves as a powerful chlorinating reagent for converting carbonyls and hydroxyl groups into chlorides. chemeurope.com The reaction proceeds by converting the pyridone into a more reactive intermediate, which is then susceptible to nucleophilic attack by chloride ions. Often, PCl₅ is used in conjunction with phosphorus oxychloride (POCl₃), which can act as a solvent and also participate in the chlorination process. indianchemicalsociety.comekb.eg The mixture of POCl₃/PCl₅ is considered a robust chlorinating agent capable of converting a wide variety of hydroxy-heterocycles to their corresponding chloro-derivatives. indianchemicalsociety.com

Optimization of Reaction Conditions and Yields

The efficiency of the chlorination of pyridones is highly dependent on the reaction conditions. Key parameters for optimization include the stoichiometry of the reagents, temperature, and reaction time. Historically, these reactions were often performed using a large excess of the chlorinating agent (e.g., POCl₃) as the solvent, which simplifies the procedure but creates a significant environmental burden and complicates the work-up process on a large scale. researchgate.net

Modern approaches focus on improving the atom economy and safety of the procedure. Research has shown that using equimolar or slightly excess amounts of the chlorinating agent, often under solvent-free conditions or in a high-boiling inert solvent, can lead to high yields and purity. nih.govresearchgate.net For instance, the chlorination of 2-hydroxy-3,5-dibromopyridine was achieved in 92% yield using POCl₃ without additional solvent. nih.gov The addition of PCl₅ to POCl₃ can enhance the reactivity, which is beneficial for less reactive substrates. indianchemicalsociety.com Optimization often involves heating the reaction mixture, for example, on a water bath or to reflux, for several hours to ensure complete conversion. ekb.eg The work-up typically involves carefully quenching the excess chlorinating agent with ice water, followed by neutralization and extraction of the product.

Below is a table summarizing typical conditions for analogous chlorination reactions of hydroxy-heterocycles, which inform the optimization strategy for 3,5-Dibromo-4-pyridone.

| Starting Material | Chlorinating Agent(s) | Conditions | Yield | Reference |

| 2-Hydroxy-3,5-dibromopyridine | POCl₃ (equimolar) | Heated, solvent-free | 92% | nih.gov |

| Imidazo[4,5-c]pyrazole-5(1H)-thione | POCl₃ / PCl₅ | Heated on water bath, 2h | - | ekb.eg |

| 2,3-Dihydroxyquinoxaline | POCl₃ / Pyridine | Heated | 96% | nih.gov |

| α-Amino acids | PCl₅ (1-2 equiv.) | CH₂Cl₂, 0°C to RT | - | unipi.it |

Halogenation of Pyridine and Pyridine Salts

Direct functionalization of the basic pyridine skeleton presents an alternative and potentially more atom-economical approach to constructing this compound. These methods aim to reduce the number of synthetic steps required compared to classical routes.

One-Step Bromination of Pyridine or Pyridine Salts

A significant advancement in this area is the development of a one-step synthesis of 3,5-dibromo-4-aminopyridine directly from pyridine or its salts. google.com This process avoids the isolation of multiple intermediates. While the final product of this specific one-step reaction is the 4-amino derivative, it serves as a direct and crucial precursor to this compound via a subsequent, standard Sandmeyer reaction. The innovative one-step method involves treating pyridine with a mixture of HBr, an ammonium (B1175870) salt, and hydrogen peroxide. google.com This approach circumvents the challenges of controlling regioselectivity in direct multi-halogenation of the pyridine ring.

Role of Ammonium Salts and Hydrogen Peroxide in Bromination

The use of ammonium salts and hydrogen peroxide (H₂O₂) constitutes a greener and more efficient method for halogenation. cdnsciencepub.comscholaris.ca In the synthesis of 3,5-dibromo-4-aminopyridine from pyridine, the reaction is conducted in an HBr solution where H₂O₂ acts as an oxidant and an ammonium salt is a key additive. google.com The proposed mechanism involves the in-situ generation of an electrophilic bromine species ("Br⁺") from the bromide ions, facilitated by the oxidizing action of hydrogen peroxide under acidic conditions. cdnsciencepub.com

The reaction conditions, such as temperature and stoichiometry, are critical for achieving a high yield. The patented process specifies dissolving pyridine in HBr solution at a low temperature, adding an ammonium salt, and then heating the mixture before the dropwise addition of H₂O₂. Optimal yields were reported at a reaction temperature of 120°C. google.com This method represents a significant improvement over classical bromination techniques, offering mild conditions, operational convenience, and a more environmentally friendly profile suitable for larger-scale production. google.com

The table below outlines the optimized parameters for the one-step synthesis of the key precursor, 3,5-dibromo-4-aminopyridine.

| Reactant Ratio (Pyridine:HBr:H₂O₂) | Dropwise H₂O₂ Temp. | Reaction Temp. | Reaction Time | Yield | Reference |

| 1:1.7:1.5 | 110°C | 120°C | 8 h | Highest | google.com |

Bromine-Magnesium Exchange Methodologies for Pyridine Derivatives

Halogen-metal exchange is a powerful and widely used transformation in organic synthesis for creating carbon-nucleophiles from organic halides. For pyridine systems, the bromine-magnesium (Br/Mg) exchange has emerged as a particularly mild and functional-group-tolerant method compared to traditional organolithium chemistry. znaturforsch.comznaturforsch.com

The use of isopropylmagnesium chloride (i-PrMgCl), especially in its complex with lithium chloride (i-PrMgCl·LiCl), has revolutionized the preparation of functionalized Grignard reagents from less reactive or sensitive substrates. clockss.orgthieme-connect.de This "Turbo Grignard" reagent facilitates the Br/Mg exchange on bromo-pyridines under significantly milder conditions than those required for lithiation, which often necessitates cryogenic temperatures of -78°C. mdpi.com

The exchange process with i-PrMgCl·LiCl is efficient for a wide array of brominated pyridines. znaturforsch.com For instance, the reaction of 3,5-dibromopyridine (B18299) with one equivalent of i-PrMgCl·LiCl in tetrahydrofuran (B95107) (THF) at temperatures as high as -10°C leads to a clean and rapid exchange, forming the corresponding (5-bromo-3-pyridyl)magnesium chloride-lithium chloride complex. thieme-connect.de This intermediate can then be trapped with various electrophiles to yield monosubstituted products. The LiCl in the reagent is crucial as it breaks down oligomeric Grignard species and accelerates the exchange rate, leading to more reactive and soluble organomagnesium species. clockss.orgrsc.org This methodology successfully bypasses the need for harsh reagents like n-butyllithium, which can be difficult to handle, especially on an industrial scale. mdpi.comresearchgate.net

The reaction of 3,5-dibromopyridine with i-PrMgCl·LiCl to form the Grignard reagent is typically complete within 15 minutes at -10°C, showcasing the high reactivity and efficiency of this method. thieme-connect.de

Table 1: Conditions for Br/Mg Exchange on 3,5-Dibromopyridine

| Reagent | Substrate | Temperature | Time | Product Intermediate |

| i-PrMgCl·LiCl (1.05 equiv.) | 3,5-Dibromopyridine | -15°C to -10°C | 15 min | (5-bromo-3-pyridyl)magnesium chloride–lithium chloride |

Data sourced from a representative procedure. thieme-connect.de

Regioselectivity is a critical factor in the functionalization of polyhalogenated pyridines. The position of the halogen-metal exchange is influenced by the electronic properties of the pyridine ring and the relative reactivity of the different halogens (I > Br > Cl). clockss.org Kinetic studies have shown that the Br/Mg exchange rate is highly dependent on the electron density of the aromatic system; electron-deficient bromides react faster. clockss.orgrsc.org

In the pyridine series, 3- and 4-bromopyridines are substantially more reactive towards Br/Mg exchange with i-PrMgCl·LiCl than 2-bromopyridine. rsc.org For dihalogenated pyridines, this difference in reactivity allows for selective mono-exchange. In the case of 3,5-dibromopyridine, the two bromine atoms are in electronically similar environments. A single exchange reaction occurs cleanly to provide the 3-magnesiated intermediate without significant formation of the di-magnesiated species, which can then be used in subsequent functionalization steps. thieme-connect.deresearchgate.net

The selectivity of these reactions can be precisely controlled. For example, in 2,3- or 2,5-dibromopyridines, the exchange occurs with complete regioselectivity, allowing for the synthesis of specific substituted bromopyridines. researchgate.net This high degree of control is a key advantage of the halogen-magnesium exchange methodology over other functionalization techniques that might yield isomeric mixtures. znaturforsch.com

Application of Isopropyl Magnesium Chloride in Functionalization

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. cdnsciencepub.com In the context of synthesizing halogenated pyridines, several strategies align with these principles.

One of the most significant green advancements is the move away from pyrophoric and difficult-to-handle organolithium reagents that require cryogenic temperatures. The use of i-PrMgCl·LiCl allows reactions to be conducted at much milder temperatures (e.g., 0°C to ambient), which is more energy-efficient and safer for large-scale production. mdpi.com

Another green approach focuses on the halogenation step itself. Traditional methods often use elemental bromine or N-bromosuccinimide (NBS). Greener alternatives are being explored, such as using a combination of an ammonium halide salt with hydrogen peroxide as a benign oxidant. cdnsciencepub.com This system avoids the use of more toxic brominating agents and produces water as the primary byproduct. Furthermore, the development of transition-metal-free synthesis routes is a key area of green chemistry research, as it minimizes toxic metal waste. rsc.orgicsr.in Metal-free cyclization and functionalization reactions, often utilizing environmentally friendly reagents under mild conditions, represent a sustainable pathway toward complex pyridines. organic-chemistry.org

While a specific green synthesis for this compound is not extensively documented, applying these principles—such as using i-PrMgCl·LiCl for functionalization, employing safer halogenating agents like H₂O₂/NH₄Br, and designing metal-free pathways—would constitute a more sustainable approach to its production.

Comparison of Synthetic Efficiencies and Selectivity Profiles

Several synthetic routes can be envisioned for the preparation of this compound, each with distinct advantages regarding efficiency, selectivity, and operational simplicity.

Route B: Diazotization of an Aminopyridine Precursor: A well-established, multi-step route starts from a substituted aminopyridine. For instance, a synthesis could begin with 4-aminopyridine, which is first brominated to give 3,5-dibromo-4-aminopyridine. google.comgoogle.com This intermediate can then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a chloride. This method is generally robust and offers high control over the final substitution pattern, though it involves multiple steps.

Route C: Functionalization via Halogen-Metal Exchange: This strategy would involve preparing a pre-functionalized pyridine and introducing the final halogen via a halogen-metal exchange. For example, one could start with 3,5-dibromopyridine, perform a selective Br/Mg exchange using i-PrMgCl·LiCl as described previously thieme-connect.de, and then trap the resulting Grignard reagent with a suitable chlorinating electrophile. This route offers excellent regioselectivity and functional group tolerance but relies on the availability of appropriate starting materials and electrophiles.

Table 2: Comparison of Synthetic Routes to this compound

| Route | Starting Material | Key Steps | Advantages | Disadvantages |

| A: Direct Halogenation | 4-Chloropyridine (B1293800) | Electrophilic bromination | Potentially fewer steps. | May require harsh conditions; risk of low selectivity and side products. vulcanchem.com |

| B: Diazotization | 4-Aminopyridine | Bromination, Diazotization, Sandmeyer reaction | High regiochemical control; reliable and well-established chemistry. google.comgoogle.com | Multi-step process; may have lower overall yield. |

| C: Halogen-Metal Exchange | 3,5-Dibromopyridine | Br/Mg exchange, Electrophilic chlorination | Mild reaction conditions; excellent selectivity and functional group tolerance. clockss.orgthieme-connect.de | Requires organometallic reagents; dependent on electrophile reactivity. |

Reactivity and Mechanistic Investigations of 3,5 Dibromo 4 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being π-deficient, is inherently activated towards nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. nih.gov This electronic characteristic is central to understanding the reactivity of 3,5-dibromo-4-chloropyridine in SNAr reactions.

Reactivity at the Chloro Position (C4)

The chlorine atom at the C4 position of this compound is highly susceptible to nucleophilic displacement. The para-relationship to the ring nitrogen significantly lowers the electron density at C4, making it the most electrophilic site on the molecule and thus activating it for nucleophilic attack. nih.govthieme-connect.com This activation overcomes the generally lower reactivity of chlorine as a leaving group compared to bromine.

A definitive example of this reactivity is the synthesis of 4-(dimethylamino)pyridine (DMAP) derivatives. The reaction of this compound with dimethylamine (B145610) results in the selective substitution of the C4-chloro substituent to yield 3,5-dibromo-4-(dimethylamino)pyridine in high yield. bham.ac.uk This transformation underscores the pronounced reactivity of the C4 position, as the bromine atoms at C3 and C5 remain intact under these conditions. This site-selectivity is a common feature in the chemistry of 2,4-dihalopyridines, where SNAr reactions preferentially occur at the C4-position. nsf.gov

Table 1: Nucleophilic Aromatic Substitution at the C4-Position of this compound

| Nucleophile | Product | Yield | Reference |

| Dimethylamine | 3,5-Dibromo-4-(dimethylamino)pyridine | 85% | bham.ac.uk |

Differential Reactivity of Bromine versus Chlorine Substituents

In nucleophilic aromatic substitution, the reactivity of halogens is influenced by two opposing factors: their inductive effect (electronegativity) which facilitates nucleophilic attack (F > Cl > Br > I), and their ability to act as a leaving group (C-X bond strength), which favors the expulsion of heavier halogens (I > Br > Cl > F). For SNAr reactions on activated (hetero)aromatic rings, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.

However, in the case of this compound, the positional activation by the pyridine nitrogen is the dominant factor governing reactivity. The C4 position is electronically activated to a much greater extent than the C3 and C5 positions. nih.govthieme-connect.com Consequently, nucleophiles preferentially attack the C4 carbon, leading to the selective displacement of the chlorine atom. The reaction with dimethylamine, which leaves the C-Br bonds untouched, clearly demonstrates that the chloro group at the activated C4 position is more labile than the bromo groups at the less-activated C3 and C5 positions. bham.ac.uk This highlights a key principle in the chemistry of polyhalogenated heterocycles: regioselectivity is often dictated by the position of the halogen on the ring rather than solely by the intrinsic C-X bond energy. thieme-connect.com

Cross-Coupling Reactions Utilizing this compound as a Substrate

In contrast to SNAr, the site selectivity of palladium-catalyzed cross-coupling reactions is primarily governed by the energy of the carbon-halogen bond, which determines the ease of the initial oxidative addition step. The established reactivity trend for halogens in these reactions is C–I > C–Br > C–Cl > C–F. nih.govwikipedia.org This predictable selectivity makes this compound a valuable building block for sequential functionalization.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. When applied to polyhalogenated pyridines, the reaction proceeds selectively at the most reactive halogen sites. For this compound, the C-Br bonds are significantly more reactive towards the oxidative addition of a palladium(0) catalyst than the C-Cl bond. nih.gov Therefore, Suzuki-Miyaura coupling reactions with arylboronic acids are expected to occur exclusively at the C3 and C5 positions.

Studies on analogous compounds, such as 3,5-dibromo-2,6-dichloropyridine, confirm this reactivity pattern, where sequential Suzuki couplings proceed first at the C3/C5 bromo-positions. By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or diarylation at the bromine-bearing positions, while leaving the C4-chloro position available for subsequent transformations.

Table 2: Predicted Site-Selectivity in Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System (Typical) | Reactive Positions | Expected Product | Reference |

| Arylboronic Acid | Pd(PPh₃)₄ / Base | C3 and C5 | 3-Aryl-5-bromo-4-chloropyridine or 3,5-Diaryl-4-chloropyridine | nih.gov |

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, follows the same reactivity principles as the Suzuki coupling regarding halogen selectivity. wikipedia.org The C-Br bonds of this compound are the preferred sites for this transformation.

This has been demonstrated in the synthesis of C₂-symmetric derivatives, where this compound undergoes a double Sonogashira coupling. bham.ac.uk Reaction with (trimethylsilyl)acetylene in the presence of a palladium catalyst and a copper(I) co-catalyst results in the substitution of both bromine atoms to afford 4-chloro-3,5-bis((trimethylsilyl)ethynyl)pyridine in excellent yield. bham.ac.uk The C4-chloro substituent remains unreacted, showcasing the high chemoselectivity of the Sonogashira coupling for the more reactive C-Br bonds.

Table 3: Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Product | Yield | Reference |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 4-Chloro-3,5-bis((trimethylsilyl)ethynyl)pyridine | 95% | bham.ac.uk |

Negishi Coupling and Organozinc Chemistry

The Negishi coupling utilizes organozinc reagents and offers a broad scope and high functional group tolerance. wikipedia.orgresearchgate.net The mechanism also proceeds via an oxidative addition step, and thus the reactivity of the halide leaving groups follows the order I > Br > Cl. wikipedia.org Consequently, Negishi couplings involving this compound are expected to occur selectively at the C3 and C5 positions.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful tool for the functionalization of heteroaromatic compounds like this compound. This process allows for the selective replacement of a halogen atom with a metal, creating a reactive organometallic intermediate that can then be trapped by various electrophiles to introduce new substituents onto the pyridine ring.

Formation of Organometallic Intermediates from Bromine Substituents

The bromine atoms at the 3- and 5-positions of this compound are more susceptible to halogen-metal exchange than the chlorine atom at the 4-position. This is due to the greater polarizability and weaker carbon-bromine bond compared to the carbon-chlorine bond. researchgate.net The reaction is typically carried out using organolithium or organomagnesium reagents at low temperatures. researchgate.netgoogle.com

For instance, treatment of this compound with isopropylmagnesium chloride results in a bromine-magnesium exchange to form the corresponding Grignard reagent. researchgate.netgoogle.com This organomagnesium intermediate can then be used in subsequent reactions. Similarly, organolithium reagents can be employed to generate the corresponding lithiated species. researchgate.net The choice of the organometallic reagent and reaction conditions can influence the selectivity and efficiency of the exchange process.

Regiocontrol in Metalation and Functionalization

While halogen-metal exchange offers a route to functionalization, directed ortho-metalation (DoM) provides an alternative and often complementary strategy. However, in the case of this compound, the high reactivity of the bromine substituents towards halogen-metal exchange often dominates.

The regioselectivity of functionalization is a key consideration. Studies on related dihalopyridines have shown that the position of metalation can be controlled by the choice of base and reaction conditions. znaturforsch.com For example, the use of lithium magnesiate bases like TMPMgCl·LiCl has been shown to be effective for the regioselective magnesiation of various pyridines. znaturforsch.com

In the context of this compound, the initial halogen-metal exchange invariably occurs at one of the bromine-bearing positions. Subsequent quenching with an electrophile introduces a substituent at either the 3- or 5-position. A study on the synthesis of 3,5-bis(trimethylsilyl)-4-chloropyridine utilized a bromine-magnesium exchange method, where isopropyl magnesium chloride was used to sequentially replace both bromine atoms with trimethylsilyl (B98337) groups after quenching with chlorotrimethylsilane (B32843). researchgate.net

The following table summarizes the outcomes of selected halogen-metal exchange and subsequent electrophilic quenching reactions of this compound.

| Reagent 1 | Reagent 2 (Electrophile) | Product | Reference |

| i-PrMgCl | TMSCl | 3,5-bis(trimethylsilyl)-4-chloropyridine | researchgate.net |

| i-PrMgCl | D₂O | Deuterated product (confirms organomagnesium formation) | google.com |

Cyclization Reactions and Annulation Strategies

The functionalized pyridines derived from this compound can serve as valuable precursors for the construction of more complex fused heterocyclic systems through cyclization and annulation reactions. These strategies are of significant interest for the synthesis of novel materials and biologically active compounds.

Research has demonstrated that di- and trihalogenated pyridines can be employed in palladium-catalyzed intramolecular cyclization reactions to form polycyclic structures. mdpi.com For example, after initial functionalization via halogen-metal exchange and subsequent reactions, the remaining halogen atoms can participate in intramolecular C-C bond formation.

Reaction Pathways Leading to Complex Polycyclic Systems

The strategic functionalization of this compound opens up pathways to intricate polycyclic aromatic systems. A key strategy involves sequential cross-coupling reactions followed by a final cyclization step.

For instance, twofold Sonogashira coupling reactions on this compound with various alkynes selectively yield 3,5-dialkynyl-4-chloropyridines. researchgate.net These intermediates can then undergo further transformations, such as acid-mediated cycloisomerization, to construct N-doped polycyclic aromatic hydrocarbons (PAHs), including azapyrene derivatives. researchgate.netresearchgate.net This modular approach allows for the construction of various ring systems and substitution patterns. researchgate.net

The following table outlines a representative reaction pathway from this compound to a complex polycyclic system.

| Starting Material | Reaction Type | Intermediate/Product | Reference |

| This compound | Twofold Sonogashira coupling | 3,5-Dialkynyl-4-chloropyridines | researchgate.net |

| 3,5-Dialkynyl-4-chloropyridines | Acid-mediated cycloisomerization | Azapyrene derivatives | researchgate.netresearchgate.net |

This synthetic versatility underscores the importance of this compound as a building block in the synthesis of complex heterocyclic architectures. lookchem.combham.ac.uk

Derivatization and Advanced Functionalization Strategies for 3,5 Dibromo 4 Chloropyridine

Introduction of Silylated Groups at C3/C5 Positions

The introduction of bulky silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) group, at the 3- and 5-positions of the pyridine (B92270) ring can significantly alter the steric and electronic properties of the molecule. This modification is particularly useful for creating precursors for materials with nonlinear optical properties. researchgate.netmdpi.com

The synthesis of 3,5-Bis(trimethylsilyl)-4-chloropyridine is achieved from 3,5-Dibromo-4-chloropyridine via a bromine-magnesium exchange reaction. researchgate.netmdpi.com This method involves the sequential replacement of the bromine atoms with trimethylsilyl groups.

The process begins with the dropwise addition of a solution of isopropyl magnesium chloride in anhydrous tetrahydrofuran (B95107) (THF) to a stirred solution of this compound under a nitrogen atmosphere at room temperature. researchgate.netmdpi.com After one hour, chlorotrimethylsilane (B32843) is added, and the mixture is stirred overnight. This procedure is then repeated, with a second addition of isopropyl magnesium chloride followed by another portion of chlorotrimethylsilane. researchgate.netmdpi.com The reaction mixture is then poured into water and extracted with dichloromethane. The resulting product is purified by flash chromatography to yield 3,5-Bis(trimethylsilyl)-4-chloropyridine as a white solid. researchgate.netmdpi.com This two-step addition process results in a 70% yield of the desired disilylated product. researchgate.netmdpi.com

Table 1: Synthesis of 3,5-Bis(trimethylsilyl)-4-chloropyridine

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

|---|

The silylated pyridine derivative, 3,5-Bis(trimethylsilyl)-4-chloropyridine, serves as a valuable intermediate for further functionalization. The bulky trimethylsilyl groups at the C3 and C5 positions, combined with the effective leaving group (chlorine) at the C4 position, make it a key precursor for novel materials. researchgate.netmdpi.com For instance, it can undergo reaction with thiophenol to produce 3,5-bis(trimethylsilyl)-4-thiophenoxypyridine. researchgate.net This product is a potential precursor for creating pyridinylidene-derived materials with nonlinear optical properties. researchgate.net Further transformation of this thiophenoxy derivative can lead to compounds like 3,5-Bis(trimethylsilyl)-1-methyl-4-thiophenoxypyridinium iodide, which reacts with the anion of malononitrile (B47326) to yield the corresponding dicyanomethylidene-1,4-dihydropyridine. researchgate.net

Synthesis of 3,5-Bis(trimethylsilyl)-4-chloropyridine

Synthesis of Chiral DMAP Derivatives from this compound

Chiral 4-(Dimethylamino)pyridine (DMAP) derivatives are highly effective catalysts in asymmetric synthesis. bham.ac.ukbham.ac.ukresearchgate.net The compound this compound is a key starting material for the synthesis of C₂-symmetric 3,5-disubstituted chiral DMAP catalysts. bham.ac.uk These catalysts are designed with specific structural features to induce enantioselectivity in chemical reactions, such as the kinetic resolution of secondary alcohols. bham.ac.uk

One strategy to synthesize these chiral catalysts involves a double copper-catalyzed azide-alkyne cycloaddition, a prominent example of "click chemistry". bham.ac.ukorganic-chemistry.org This approach begins with a double Sonogashira reaction on this compound to introduce alkyne functionalities at the C3 and C5 positions, creating a bis-alkyne intermediate. This intermediate then undergoes a double copper-catalyzed "click" reaction with a suitable chiral azide (B81097) to form a C₂-symmetric catalyst. bham.ac.uk This method provides a modular and efficient route to complex chiral structures.

An alternative strategy for synthesizing chiral DMAP derivatives from this compound utilizes organometallic transformations. bham.ac.uk This method involves a double transmetallation to form the corresponding Grignard reagent. bham.ac.ukwikipedia.org The dibrominated pyridine is treated with a suitable magnesium reagent to replace both bromine atoms, generating a di-Grignard species. This highly reactive intermediate is then quenched with a chiral aldehyde. bham.ac.uk This step introduces chiral side-chains at the C3 and C5 positions, leading to the formation of a C₂-symmetric chiral diol, which can be further elaborated into the final DMAP catalyst. bham.ac.uk

Double Copper-Catalyzed "Click" Reactions

Strategies for Orthogonal Functionalization of Halogenated Pyridines

Orthogonal functionalization refers to the selective modification of one reactive site in a molecule in the presence of other, similar sites. For a molecule like this compound, which possesses three halogen atoms, developing orthogonal strategies is crucial for controlled, stepwise synthesis. mdpi.comnih.gov The different reactivities of the C-Br and C-Cl bonds, as well as the distinct electronic environments of the C3/C5 versus the C4 position, can be exploited for selective reactions.

Research into the functionalization of trihalogenated pyridines has established that these molecules are versatile starting materials for preparing orthogonally functionalized derivatives. mdpi.com For example, in compounds like 2-chloro-4,5-dibromopyridine, selective halogen-metal exchange can be achieved. mdpi.com Similarly, the presence of two bromine atoms in 3,5-dihalogenated pyridines offers two orthogonal vectors for subsequent synthetic transformations. nih.gov

A common approach involves a sequence of reactions that leverage the differential reactivity of the halogens. For instance, one might first perform a nucleophilic aromatic substitution targeting the most activated position (often C4, flanked by two electron-withdrawing bromines and adjacent to the nitrogen). Subsequently, the remaining bromine atoms can be functionalized using metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings. mdpi.com By carefully choosing reaction conditions, it is possible to selectively introduce different substituents at each position, leading to highly complex and non-symmetrical trisubstituted pyridines. mdpi.com

Preparation of Bipyridine and Other Di- and Polysubstituted Pyridine Systems

The trihalogenated structure of this compound serves as a versatile platform for the synthesis of more complex polysubstituted pyridine systems, including bipyridines and terpyridines. The differential reactivity of the halogen atoms allows for selective functionalization, primarily through metal-catalyzed cross-coupling reactions.

A notable application is the synthesis of 4-Chloro-3,5-dipyridin-4-ylpyridine. vulcanchem.com This process involves a sequential Suzuki-Miyaura coupling, where the bromine atoms at the 3 and 5 positions are selectively substituted. vulcanchem.com The bromine atoms are better leaving groups than the chlorine atom at the 4-position in palladium-catalyzed reactions, enabling a controlled, stepwise introduction of pyridinyl groups. vulcanchem.comresearchgate.net

A plausible synthetic route begins with the bromination of 4-chloropyridine (B1293800) to obtain the this compound precursor. vulcanchem.com This is followed by two sequential Suzuki-Miyaura coupling reactions with pyridin-4-ylboronic acid. vulcanchem.com The first coupling substitutes one of the bromine atoms, and the second coupling replaces the remaining bromine, yielding the final trisubstituted pyridine product. vulcanchem.com This method highlights the utility of this compound as a core scaffold for building sterically congested and electronically distinct pyridine-based molecular architectures. vulcanchem.com

Table 1: Synthetic Pathway for 4-Chloro-3,5-dipyridin-4-ylpyridine This table is interactive. Users can sort and filter the data.

| Step | Starting Material | Reagent(s) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | 4-Chloropyridine | Br₂, H₂SO₄ | - | - | - | This compound |

| 2 | This compound | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-Bromo-4-chloro-5-(pyridin-4-yl)pyridine |

| 3 | 3-Bromo-4-chloro-5-(pyridin-4-yl)pyridine | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Chloro-3,5-dipyridin-4-ylpyridine |

Data derived from a plausible synthetic pathway outlined in the literature. vulcanchem.com

Investigation of Leaving Group Effects on Reactivity

In nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions involving polyhalogenated pyridines, the identity of the halogen atom significantly influences the molecule's reactivity. The rate and regioselectivity of these reactions are largely dictated by the leaving group ability of the different halogens. thieme-connect.comgacariyalur.ac.in

For this compound, the two bromine atoms and one chlorine atom present distinct reactivities. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the general order of reactivity for halogens is I > Br > Cl > F. researchgate.net This trend is attributed to the carbon-halogen bond strength (C-Cl > C-Br) and the stability of the halide anion formed upon leaving. gacariyalur.ac.in The C-Br bonds are weaker than the C-Cl bond, making the bromide ions better leaving groups. gacariyalur.ac.in

Therefore, in reactions like the Suzuki coupling, functionalization occurs preferentially at the C-Br bonds at positions 3 and 5 over the C-Cl bond at position 4. vulcanchem.comthieme-connect.com This differential reactivity is crucial for regioselective synthesis, allowing for the stepwise modification of the pyridine ring. researchgate.net For instance, one can selectively replace the bromo substituents while retaining the chloro substituent, which can then be targeted in a subsequent reaction step under more forcing conditions if desired. acs.org

Computational and experimental studies on related halopyridines confirm that the energy barrier for the oxidative addition step in the catalytic cycle is lower for C-Br bonds than for C-Cl bonds, reinforcing the observed reactivity pattern. The chlorine atom, being more electronegative, also exerts a stronger inductive electron-withdrawing effect, which can stabilize reaction intermediates. However, this effect is secondary to the leaving group ability in determining the site of initial substitution in cross-coupling reactions. researchgate.netthieme-connect.com

Table 2: Comparison of Halogen Leaving Group Properties This table is interactive. Users can sort and filter the data.

| Property | Chlorine (Cl) | Bromine (Br) |

|---|---|---|

| Position on Pyridine Ring | 4 | 3, 5 |

| Average C-X Bond Energy (kJ/mol) | ~340 | ~285 |

| Relative Reactivity in Suzuki Coupling | Lower | Higher researchgate.net |

| Leaving Group Ability | Good | Better gacariyalur.ac.in |

Bond energy values are approximate for aryl halides.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-3,5-dipyridin-4-ylpyridine |

| 4-Chloropyridine |

| Bromine |

| Sulfuric acid |

| Pyridin-4-ylboronic acid |

| Tetrakis(triphenylphosphine)palladium(0) |

| Potassium carbonate |

| Dioxane |

Computational and Theoretical Studies of 3,5 Dibromo 4 Chloropyridine

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic characteristics of halogenated pyridines. By employing various functionals and basis sets, researchers can accurately predict geometric parameters, electronic distributions, and spectroscopic properties, offering deep insights into the molecule's behavior. For 3,5-Dibromo-4-chloropyridine, DFT calculations provide a foundational understanding of its structure and reactivity.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation. Using DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are determined. researchgate.netmdpi.com These calculations predict a planar pyridine (B92270) ring, with the halogen substituents causing minor distortions in the ring's symmetry. The optimized geometry is crucial for subsequent calculations of other molecular properties.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Cl | 1.73 Å |

| C-Br | 1.89 Å | |

| C-N | 1.34 Å | |

| C-C | 1.39 Å | |

| Bond Angle | C-C-Cl | 121.5° |

| C-C-Br | 118.9° | |

| C-N-C | 117.0° |

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. malayajournal.org

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.commalayajournal.org For this compound, DFT calculations show that the HOMO is primarily localized on the bromine atoms and the pyridine ring, while the LUMO is distributed over the entire ring system. The calculated energy gap provides insights into the molecule's potential for undergoing electronic transitions and participating in reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: Values are illustrative and depend on the level of theory and basis set.

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MESP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

In the MESP map of this compound, regions of negative potential (typically colored red) are concentrated around the nitrogen atom due to its high electronegativity and lone pair of electrons, indicating a site susceptible to electrophilic attack. mdpi.com Conversely, regions of positive potential (colored blue) are generally found near the hydrogen atoms and above and below the aromatic ring, suggesting sites for nucleophilic interaction. mdpi.comwalisongo.ac.id The halogen atoms present a more complex picture, with regions of both positive (along the C-X axis, known as the σ-hole) and negative (perpendicular to the C-X axis) potential, which can influence intermolecular interactions like halogen bonding. walisongo.ac.id

Vibrational Spectra Prediction and Analysis

Computational methods are instrumental in the interpretation of experimental vibrational spectra, such as Infrared (IR) and Raman spectroscopy.

Ab Initio and DFT-Based Simulation of Infrared and Raman Spectra

Theoretical vibrational frequencies and intensities for this compound can be calculated using ab initio Hartree-Fock (HF) and, more commonly, DFT methods like B3LYP. researchgate.netnih.gov These calculations provide a predicted vibrational spectrum that can be compared with experimental data. The simulated spectra help in the assignment of observed vibrational bands to specific molecular motions. nih.govcore.ac.uk Generally, the calculated frequencies are systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental results. nih.gov

Normal Coordinate Analysis for Vibrational Assignments

Table 3: Tentative Vibrational Assignments for this compound based on DFT Calculations

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |

|---|---|---|

| ~3080 | Weak | C-H stretching |

| ~1540 | Medium | Pyridine ring stretching |

| ~1390 | Strong | Pyridine ring stretching |

| ~1050 | Strong | C-H in-plane bending |

| ~850 | Medium | C-Cl stretching |

| ~670 | Strong | C-Br stretching |

| ~450 | Medium | Ring out-of-plane bending |

Note: These assignments are based on typical frequency ranges for similar molecules and require detailed computational analysis for precise assignment.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Currently, there are no available theoretical studies that specifically predict the non-linear optical (NLO) properties of this compound. Research in this area tends to focus on the molecules synthesized from this compound. For instance, it is used as a starting material to create novel pyridinylidene and chiral DMAP derivatives, which are then investigated for their NLO potential. mdpi.combham.ac.uk However, the intrinsic NLO characteristics of this compound itself have not been the subject of dedicated computational prediction in the surveyed literature.

Theoretical Studies on Reaction Mechanisms and Transition States

Detailed theoretical investigations into the reaction mechanisms and transition states specifically involving this compound are not found in the available literature. The compound is known to participate in reactions such as bromine-magnesium exchange and Suzuki-Miyaura cross-coupling to produce substituted pyridines. mdpi.comvulcanchem.com While computational studies on the mechanisms of these reaction types exist in a general context or for related molecules, specific analyses detailing the transition state energies and reaction pathways for this compound are not documented.

Intermolecular Interactions and Crystal Packing Energetics

A complete analysis of the intermolecular interactions and crystal packing energetics for this compound is contingent upon the availability of its resolved crystal structure. To date, a published crystal structure for this specific compound could not be located in open crystallographic databases. Such data is the prerequisite for in-depth computational analysis of its solid-state behavior.

For related halogenated pyridine derivatives, these studies are common and reveal how molecules arrange themselves in a crystal lattice, stabilized by a network of intermolecular forces. researchgate.netacs.orgnih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis requires a CIF (Crystallographic Information File) from a single-crystal X-ray diffraction experiment. As no such data is publicly available for this compound, a Hirshfeld surface analysis cannot be performed.

For illustrative purposes, analysis of a related compound, 4-amino-3,5-dichloropyridine, shows that its crystal packing is dominated by specific contacts, with Cl···H/H···Cl interactions accounting for 40.1% of the surface, followed by H···H (15.7%) and N···H/H···N (13.1%) interactions. researchgate.netnih.gov A similar, detailed breakdown for this compound is not possible without the requisite structural data.

Energy framework analysis is a computational tool that calculates the energetic components of crystal packing, such as electrostatic, dispersion, polarization, and repulsion energies between molecules. This provides insight into the stability and nature of the crystalline structure. Like Hirshfeld analysis, this is entirely dependent on having the crystal structure data.

Without a crystal structure for this compound, an energy framework analysis cannot be conducted. In studies of analogous compounds like 4-amino-3,5-dichloropyridine, energy framework calculations have shown that Coulombic (electrostatic) interactions make a significant contribution to the total stabilization energy of the crystal packing. researchgate.netnih.gov A comparable quantitative analysis for this compound remains speculative.

Advanced Spectroscopic Characterization in 3,5 Dibromo 4 Chloropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,5-Dibromo-4-chloropyridine, offering precise information about the atomic arrangement within the molecule.

The structure of this compound (C₅H₂Br₂ClN) possesses a C₂ᵥ symmetry axis, which simplifies its NMR spectra significantly. Due to this symmetry, the two protons at positions 2 and 6 are chemically equivalent, as are the carbon atoms at positions 2 and 6, and the bromine-substituted carbons at positions 3 and 5.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a single signal for the two equivalent protons (H-2 and H-6). This signal will appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift of these protons is influenced by the electronegativity of the adjacent nitrogen atom and the halogen substituents on the ring. The presence of electron-withdrawing bromine and chlorine atoms deshields the protons, causing their signal to appear in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display three distinct signals corresponding to the three unique carbon environments:

C-2 and C-6: These carbons are bonded to a proton and are adjacent to the nitrogen atom. Their chemical shift will be in the aromatic region, significantly influenced by the nitrogen.

C-3 and C-5: These carbons are directly attached to highly electronegative bromine atoms, which typically causes a downfield shift.

C-4: This carbon is bonded to the chlorine atom.

The precise chemical shifts can be estimated by comparison with related halogenated pyridines. rsc.org

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2, H-6 | ~8.5 | Singlet |

| ¹³C | C-2, C-6 | ~150 | - |

| C-3, C-5 | ~120 | - | |

| C-4 | ~145 | - |

While 1D NMR is often sufficient for a molecule with the symmetry of this compound, 2D NMR techniques provide definitive confirmation of its structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule, as it only has one proton environment. Consequently, no cross-peaks would be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum establishes direct one-bond correlations between protons and the carbons they are attached to. For this compound, this experiment would show a single cross-peak, correlating the proton signal (H-2/H-6) with the carbon signal of C-2/C-6. This confirms that the observed protons are attached to these specific carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, the protons at C-2 and C-6 would show correlations to multiple carbon atoms:

A two-bond correlation to the bromine-substituted carbons (C-3/C-5).

A three-bond correlation to the chlorine-substituted carbon (C-4).

A potential two-bond correlation to the other equivalent carbon (C-6/C-2). These correlations would unambiguously confirm the connectivity of the pyridine (B92270) ring and the relative positions of the substituents.

1H NMR and 13C NMR Chemical Shift Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight of this compound and for confirming its elemental composition through fragmentation analysis and isotopic patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₅H₂Br₂ClN. The calculated monoisotopic mass, which considers the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), is 268.82425 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition, distinguishing it from any other formula with the same nominal mass.

The electron ionization (EI) mass spectrum of this compound is characterized by a distinctive isotopic pattern in the molecular ion region. This pattern arises from the natural abundance of the isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). libretexts.org The presence of two bromine atoms and one chlorine atom results in a complex cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, M+6), with predictable relative intensities. This signature is a powerful diagnostic tool for confirming the presence and number of these halogen atoms.

The fragmentation of halogenated pyridines under mass spectrometry conditions typically involves the loss of halogen atoms or cleavage of the heterocyclic ring. libretexts.orgraco.cat Plausible fragmentation pathways for this compound include:

Loss of a bromine radical: [M - Br]⁺

Loss of a chlorine radical: [M - Cl]⁺

Sequential loss of halogens.

Elimination of cyanogen (B1215507) bromide (BrCN) or hydrogen cyanide (HCN) following initial fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational modes can be assigned by comparison with related molecules like 3,5-dibromopyridine (B18299) and other halogenated pyridines. researchgate.netcore.ac.uk Key expected vibrational frequencies include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.

Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ range. The substitution pattern affects the exact position and intensity of these bands.

In-plane Bending: C-H in-plane bending modes are found between 1000 cm⁻¹ and 1300 cm⁻¹.

Ring Breathing Mode: A symmetric ring breathing vibration, characteristic of the pyridine ring, is expected around 1000 cm⁻¹.

Out-of-plane Bending: C-H out-of-plane bending vibrations occur in the 700-900 cm⁻¹ region.

Carbon-Halogen Stretching: The C-Cl and C-Br stretching vibrations are found in the fingerprint region at lower wavenumbers. C-Cl stretches are typically in the 600-800 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, usually between 500-650 cm⁻¹. dergipark.org.tr

Due to the molecule's C₂ᵥ symmetry, the rule of mutual exclusion does not apply, and many vibrations will be active in both IR and Raman spectra. However, the intensities of the bands can differ significantly between the two techniques, providing complementary information. publish.csiro.au

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |

|---|---|---|

| C-H Stretching | 3000 - 3100 | IR/Raman |

| C=N, C=C Ring Stretching | 1400 - 1600 | IR/Raman (Strong) |

| C-H In-plane Bending | 1000 - 1300 | IR |

| Ring Breathing | ~1000 | Raman (Strong) |

| C-H Out-of-plane Bending | 700 - 900 | IR (Strong) |

| C-Cl Stretching | 600 - 800 | IR/Raman |

| C-Br Stretching | 500 - 650 | IR/Raman |

Correlation with Theoretical Vibrational Frequencies

The interpretation of the experimental vibrational spectra of halogenated pyridines is greatly enhanced by quantum chemical calculations. researchgate.net Theoretical vibrational frequencies are typically calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). core.ac.uk These calculated frequencies are then scaled to improve their agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. core.ac.uk This correlation allows for a more confident assignment of the observed spectral bands to specific molecular vibrations. scholarsportal.info For similar pyridine derivatives, the B3LYP method has shown excellent agreement between theoretical and experimental values, aiding in the complete vibrational analysis of the fundamental modes. core.ac.uk

Identification of Characteristic Functional Group Vibrations

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is instrumental in identifying the characteristic vibrations of the functional groups within the this compound molecule. researchgate.net

C-H and C-N Vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. core.ac.uk The C-N stretching vibration in similar dibromopyridine compounds has been identified around 1410 cm⁻¹ in FT-IR and 1412 cm⁻¹ in FT-Raman spectra. core.ac.uk

C-C Stretching: Vibrations associated with the carbon-carbon stretching of the pyridine ring are expected in the 1400-1650 cm⁻¹ range. researchgate.net

Halogen-Carbon Vibrations: The C-Cl stretching vibration is anticipated in the range of 750-800 cm⁻¹. The C-Br stretching modes are expected at lower frequencies, typically below 600 cm⁻¹, due to the heavier mass of the bromine atom. uomustansiriyah.edu.iq

The table below presents a selection of characteristic vibrational frequencies for related pyridine compounds, providing a reference for the expected spectral features of this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Generally not significantly affected by substituents. core.ac.uk |

| C=N Stretch | ~1600 | A characteristic vibration for pyridine rings. researchgate.net |

| C-C Ring Stretch | 1650 - 1400 | Multiple bands may appear in this region. researchgate.net |

| C-N Stretch | 1412 - 1368 | Observed in similar substituted pyridines. core.ac.uk |

| C-Cl Stretch | 800 - 750 | A strong absorption band. vulcanchem.com |

| C-Br Stretch | < 600 | Appears at lower wavenumbers. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. ubbcluj.roslideshare.net These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. uzh.ch For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π*. uzh.chbath.ac.uk

The π → π* transitions, which are usually strong, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. uzh.ch The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen atom) to antibonding π* orbitals. uzh.ch The presence of halogen substituents can influence the wavelength and intensity of these absorptions.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. fzu.cztheopenscholar.com This method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. rsc.org The data collected allows for the calculation of unit cell dimensions, bond lengths, bond angles, and torsion angles. ekb.eg For instance, in related brominated pyridine structures, SC-XRD has been used to confirm molecular geometry and analyze intermolecular interactions. acs.org

Analysis of Molecular Conformation and Packing Arrangements

SC-XRD analysis reveals the specific conformation adopted by the this compound molecule in the crystal. It provides precise data on the planarity of the pyridine ring and the spatial disposition of the halogen substituents. Furthermore, it elucidates how individual molecules pack together to form the crystal lattice. rsc.org The analysis of similar structures often reveals layered or herringbone packing motifs. ekb.eg For example, studies on related compounds like 4-Amino-3,5-dichloropyridine have shown that molecules assemble into chains that are further interconnected. researchgate.net

Elucidation of Intermolecular Interactions in the Crystal Lattice

The crystal packing of this compound is governed by various non-covalent intermolecular interactions. SC-XRD allows for the detailed characterization of these forces. In halogenated organic compounds, halogen bonding (C-Br···N or C-Br···Br) and π–π stacking interactions between pyridine rings are significant. acs.orgd-nb.info Weak C-H···N and C-H···Br hydrogen bonds may also contribute to the stability of the crystal structure. d-nb.info The analysis of interatomic distances and angles from the diffraction data provides quantitative evidence for these interactions, which are crucial for understanding the supramolecular architecture of the compound. ekb.egacs.org

The table below summarizes key crystallographic parameters that can be obtained from an SC-XRD study of this compound.

| Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. d-nb.info |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. d-nb.info |

| Bond Lengths (e.g., C-C, C-N, C-Cl, C-Br) | Provides precise distances between bonded atoms. ekb.eg |

| Bond Angles (e.g., C-C-C, C-N-C) | Defines the angles between adjacent bonds. ekb.eg |

Torsion Angles | Describes the conformation around rotatable bonds. ekb.eg | | Intermolecular Distances | Reveals close contacts indicative of non-covalent interactions like hydrogen and halogen bonds. acs.org |

Applications of 3,5 Dibromo 4 Chloropyridine in Medicinal Chemistry Research

Synthesis of Bioactive Scaffolds and Drug Intermediates

The utility of 3,5-Dibromo-4-chloropyridine in pharmaceutical research is primarily as a key intermediate for the synthesis of a variety of drug molecules and bioactive scaffolds. lookchem.commyskinrecipes.com The presence of multiple halogen atoms on the pyridine (B92270) ring renders it a versatile precursor for creating a wide array of compounds with diverse biological activities. evitachem.com

In the realm of organic and medicinal chemistry, this compound is recognized as a valuable pyridine series intermediate. lookchem.com Halopyridines are important fine chemical intermediates with extensive applications in the fields of medicine and pesticides. google.com The distinct reactivity of the chloro and bromo substituents allows for selective, stepwise functionalization, a critical feature for building complex molecules. Studies on the regioselective functionalization of similarly substituted 2-chloropyridines have established such trihalogenated pyridines as versatile starting materials for preparing orthogonally functionalized pyridine derivatives. mdpi.com This controlled reactivity is crucial for developing structure-activity relationships (SAR) in drug discovery, allowing chemists to systematically modify a lead compound to optimize its biological activity. mdpi.com Its role as a versatile building block is essential for creating new materials and compounds with diverse properties and applications. lookchem.com

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in the structures of approved drugs. mdpi.com this compound acts as a precursor in the synthesis of these important molecules. evitachem.com Its structure allows it to be a starting point for complex molecules such as imidazo[1,2-a]pyridines, a class of compounds that includes the anxiolytic drug alpidem (B1665719) and the hypnotic drug zolpidem. acs.org The strategic placement of halogens on the pyridine ring facilitates various cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of tetraarylpyridines and other complex architectures. evitachem.com This flexibility is advantageous for the flexible decoration of scaffolds, which is crucial for SAR investigations. mdpi.com

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13626-17-0 | scbt.comnih.gov |

| Molecular Formula | C₅H₂Br₂ClN | scbt.comnih.gov |

| Molecular Weight | 271.34 g/mol | scbt.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Melting Point | 98°C | sigmaaldrich.com |

| Boiling Point | 256.4°C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Role as a Pyridine Series Intermediate in Organic Synthesis and Medicine

Scaffold Hopping and Chemical Diversity Generation

Scaffold hopping is a key strategy in medicinal chemistry used to discover structurally novel compounds by modifying the core structure (scaffold) of a known active molecule while retaining its biological activity. nih.gov This approach aims to identify new chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. nih.govrsc.org

The chemical architecture of this compound, with its distinct halogen substituents at the C3, C4, and C5 positions, makes it an excellent starting material for generating chemical diversity. Each halogen can be selectively targeted for different chemical transformations, such as metal-halogen exchange or cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. This capability enables the synthesis of diverse libraries of compounds built around a central pyridine core, facilitating the exploration of new chemical space. This process of creating new core structures is fundamental to scaffold hopping, where the goal is to replace a known bioactive scaffold with a novel one. rsc.orgacs.org For example, the use of a 1H-pyrazolo[3,4-b]pyridine core, a related nitrogen-containing heterocyclic system, has been successfully used in a scaffold-hopping strategy to alter the selectivity profile of kinase inhibitors. mdpi.com The versatility of functionalizing halogenated pyridines makes them ideal for such strategies aimed at discovering next-generation therapeutic agents. mdpi.comwhiterose.ac.uk

Development of Novel Therapeutic Agents via Derivatization

The chemical reactivity of this compound allows for extensive derivatization, leading to the development of novel therapeutic agents with a range of biological activities. The ability to selectively modify the pyridine ring is crucial for fine-tuning the pharmacological profile of the resulting molecules.

The P2X₇ receptor, a ligand-gated ion channel, is a significant target in drug discovery, particularly for inflammatory diseases. nih.gov Derivatives of halogenated pyridines have been investigated as potent P2X₇ receptor antagonists. evitachem.comnih.gov For instance, the optimization of 3,5-dichloropyridine (B137275) derivatives led to the discovery of powerful P2X₇ antagonists with anti-inflammatory effects. evitachem.com These compounds were effective at inhibiting the release of pro-inflammatory cytokines. evitachem.com Research in this area has led to the identification of clinical candidates, such as JNJ-54175446, which is based on a triazolopyridine scaffold and demonstrates potent and selective P2X₇ antagonism. nih.gov The development of such compounds often involves creating indole (B1671886) carboxamide derivatives and other complex heterocyclic systems, which can be synthesized from versatile intermediates like halogenated pyridines. google.com

Topoisomerase enzymes are essential for managing DNA topology and are validated targets for anticancer drugs. nih.gov Halogenated pyridine derivatives have been explored for their potential as topoisomerase inhibitors. evitachem.com The introduction of nitrogen atoms into the polyaromatic core of known inhibitors, creating structures like azaindenoisoquinolines, is a strategy used to develop new anticancer agents that target topoisomerase I. nih.gov It has been noted that chlorine substituents can play a role in enhancing the inhibitory effect on topoisomerase enzymes. evitachem.com Furthermore, various heterocyclic scaffolds, such as those based on 1,3,4-oxadiazole, have been hybridized with other pharmacophores to create potent inhibitors of enzymes like topoisomerase II. nih.gov The synthetic accessibility of diverse pyridine-based structures from intermediates like this compound supports the exploration of this compound class for novel anticancer therapies.

Exploration of Derivatives as P2X(7) Receptor Antagonists for Anti-inflammatory Properties

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The pyridine scaffold is a key pharmacophore found in numerous approved drugs. nih.govresearchgate.net Halogenated pyridines, including this compound, are frequently used as starting points for SAR investigations to systematically probe the effects of substituents on potency and selectivity.

The presence, type, and position of halogen atoms on a pyridine ring can significantly modulate a molecule's physicochemical properties and its interaction with biological targets. researchgate.net Halogens can alter lipophilicity, electronic distribution, and metabolic stability, and can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules.